molecular formula C10H13F3O5 B1280440 Diethyl 2-(2,2,2-trifluoroacetyl)succinate CAS No. 94633-25-7

Diethyl 2-(2,2,2-trifluoroacetyl)succinate

Cat. No. B1280440
CAS RN: 94633-25-7
M. Wt: 270.2 g/mol
InChI Key: VFUJVMLDXHUHOP-UHFFFAOYSA-N
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Description

Diethyl 2-(2,2,2-trifluoroacetyl)succinate is a chemical compound that is related to various diethyl succinate derivatives synthesized for different applications, including as intermediates in organic synthesis, components in catalysts for polymerization, and potential antitumor agents. The synthesis of diethyl succinate and its derivatives typically involves esterification reactions, where succinic acid is reacted with ethanol or other alcohols in the presence of a catalyst .

Synthesis Analysis

The synthesis of diethyl succinate derivatives can be achieved through various methods. One approach involves reactive distillation, where succinic acid is converted to diethyl succinate using ethanol in the presence of a cation exchange resin catalyst, achieving high yields and conversions . Another method includes the condensation of succinic acid diesters with aldehydes, followed by esterification and hydrogenation to produce alkyl-substituted succinates . Additionally, diethyl succinate can be synthesized using sodium bisulfate as a catalyst, with varying ratios of reactants and solvents to optimize yield .

Molecular Structure Analysis

The molecular structure of diethyl succinate derivatives can be complex, with the potential for stereoisomerism. For instance, diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate is synthesized through a series of intermediates, including epoxides and azides, leading to a product with specific stereochemistry . The structure of these compounds is typically characterized using techniques such as NMR and HR-MS .

Chemical Reactions Analysis

Diethyl succinate derivatives can undergo various chemical reactions, including annulation, epoxide formation, and stereoselective reactions . These reactions are crucial for the synthesis of complex organic molecules with potential biological activity. For example, novel derivatives of diethyl succinate have been synthesized and shown to possess antitumor activities in vitro, indicating the versatility of these compounds in chemical reactions leading to biologically active substances .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl succinate derivatives depend on their molecular structure. These properties are essential for their application in different fields, such as the use of diethyl 2,3-diisobutylsuccinate as a stereoregulating component in catalysts for propylene polymerization . The purity of these compounds can significantly affect their performance in such applications.

Scientific Research Applications

Synthesis of Complex Organic Compounds

Diethyl 2-(2,2,2-trifluoroacetyl)succinate is instrumental in synthesizing various organic compounds. For instance, it plays a role in the synthesis of 3-carboxy-4-(trifluoromethyl)tetralone, a complex organic molecule with potential applications in pharmaceuticals and material science (Ukerun, 1988). Similarly, it is used in the synthesis of [2,3-^13C_2-2,5-cyclohexadienyl] ubiquinone 3, demonstrating its role in creating labeled compounds for scientific research (Falcou & Boullais, 1998).

Applications in Catalysis

Diethyl 2-(2,2,2-trifluoroacetyl)succinate is used in catalytic processes. For example, it is involved in reactions with N-chloro- and N-bromodiethylamines, where it helps in the formation of other organic esters, showcasing its utility in catalytic reactions and organic synthesis (Zorin et al., 2021).

Biomedical Imaging

In the field of biomedical imaging, diethyl 2-(2,2,2-trifluoroacetyl)succinate is utilized in the synthesis of agents for real-time molecular imaging of the tricarboxylic acid cycle in vivo. This application is crucial for understanding metabolic processes and diagnosing diseases (Zacharias et al., 2012).

Polymerization Processes

The compound is also involved in the synthesis of catalyst components for polymerization processes. An example is its use in preparing diethyl 2,3-diisobutylsuccinate, a component of titanium-magnesium catalysts for propylene polymerization (Nechepurenko et al., 2021). This application is significant in the production of polymers with specific properties.

Renewable Energy and Environmental Applications

Diethyl 2-(2,2,2-trifluoroacetyl)succinate is also used in renewable energy and environmental applications. For instance, it is involved in the vapor-phase hydrogenation of biomass-derived diethyl succinate over CuO/ZnO catalysts, indicating its role in the development of sustainable chemical processes (Ding et al., 2010).

Safety And Hazards

The safety data sheet for Diethyl 2-(2,2,2-trifluoroacetyl)succinate indicates that it may be harmful if swallowed and causes eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

diethyl 2-(2,2,2-trifluoroacetyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O5/c1-3-17-7(14)5-6(9(16)18-4-2)8(15)10(11,12)13/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUJVMLDXHUHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)C(F)(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463098
Record name Butanedioic acid, (trifluoroacetyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(2,2,2-trifluoroacetyl)succinate

CAS RN

94633-25-7
Record name Butanedioic acid, (trifluoroacetyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

200 g of diethyl succinate and 82 g of ethyl trifluoroacetate were mixed together and 13.2 g of sodium and 200 ml of ether were added over 5 minutes. The reaction medium was heated for 18 hours at 80° C., and then poured into 200 ml of iced 10N sulfuric acid. After decanting, drying and concentrating, the expected product was obtained which was used as is for the following step.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Wang, M Wang, L Han, F Jin, J Jiao… - Journal of Agricultural …, 2021 - ACS Publications
Succinate dehydrogenase inhibitors (SDHIs) have emerged in fungicide markets as one of the fastest-growing categories that are widely applied in agricultural production for crop …
Number of citations: 39 pubs.acs.org
BP Smart - 2006 - search.proquest.com
Phospholipases A 2 are a class of hydrolytic enzymes that deacylate the sn-2 fatty acid from glycerophospholipids to produce free fatty acids and lysophospholipids. Structure-based …
Number of citations: 2 search.proquest.com

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